molecular formula C8H8F2O B1451824 (S)-1-(3,5-difluorophenyl)ethanol CAS No. 692732-03-9

(S)-1-(3,5-difluorophenyl)ethanol

Cat. No.: B1451824
CAS No.: 692732-03-9
M. Wt: 158.14 g/mol
InChI Key: UEGDJZYKJPZJAA-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-(3,5-Difluorophenyl)ethanol is a valuable chiral benzylic alcohol derivative recognized as a versatile building block in organic and pharmaceutical synthesis. Its molecular formula is C8H8F2O, with a molecular weight of approximately 158.15 g/mol . The compound is characterized by the presence of two fluorine atoms on the phenyl ring, which can significantly influence a molecule's electronic properties, metabolic stability, and binding affinity, making it a privileged structure in medicinal chemistry . This enantiomer is of particular interest for the research and development of active pharmaceutical ingredients (APIs) and other complex organic molecules that require a specific chiral configuration for optimal activity . The primary application of this compound is as a key chiral intermediate in the synthesis of various drugs and biologically active compounds . Its utility is demonstrated in advanced research, such as the development of dimerized phenylalanine derivatives investigated as novel HIV-1 capsid inhibitors, where the incorporation of fluorine-substituted phenylalanine was found to be beneficial for antiviral activity . Researchers value this chemical for its role in facilitating the creation of novel compounds through various chemical reactions, where it can act as a reagent or be incorporated into a larger molecular framework . The compound should be handled with care in a well-ventilated laboratory setting, using appropriate personal protective equipment. This compound is intended for Research Use Only and is not approved for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S)-1-(3,5-difluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5,11H,1H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEGDJZYKJPZJAA-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=CC(=C1)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Enantioselective Approaches

Chemo-Catalytic Asymmetric Synthesis

The primary route to enantiomerically pure (S)-1-(3,5-difluorophenyl)ethanol involves the asymmetric reduction of its corresponding prochiral ketone precursor, 3',5'-difluoroacetophenone (B1297510). This transformation is achieved through various catalytic systems, each offering distinct advantages in terms of selectivity and reaction conditions.

Asymmetric Reduction Strategies

The asymmetric reduction of 3',5'-difluoroacetophenone is the most direct and widely employed method for the synthesis of this compound. This can be accomplished through catalytic hydrogenation, asymmetric transfer hydrogenation, or the use of chiral borane-based reagents.

The direct asymmetric hydrogenation of 3',5'-difluoroacetophenone using molecular hydrogen in the presence of a chiral catalyst offers a highly atom-economical route to the desired (S)-alcohol. Transition metal complexes, particularly those of rhodium and iridium, featuring chiral phosphine (B1218219) ligands have been investigated for this purpose.

While specific data for the asymmetric hydrogenation of 3',5'-difluoroacetophenone is not extensively reported in readily available literature, studies on analogous substrates provide valuable insights. For instance, the rhodium-catalyzed heterogeneous enantioselective hydrogenation of the structurally similar 3,5-di-(trifluoromethyl)-acetophenone has been studied using a 5 wt.% Rh/Al2O3 catalyst modified with cinchonidine (B190817) and its derivatives. researchgate.net This system demonstrated the feasibility of achieving enantioselectivity, with the choice of chiral modifier influencing the configuration of the resulting alcohol. researchgate.net Another approach involves the use of iridium catalysts modified with chiral ligands like (1S,2S)-diphenylethylenediamine ((1S,2S)-DPEN) on a γ-Al2O3 support, which has shown moderate to good enantioselectivity for the asymmetric hydrogenation of various acetophenone (B1666503) derivatives. jlu.edu.cn

Catalyst SystemSubstrateProductYield (%)Enantiomeric Excess (ee, %)
5 wt.% Rh/Al2O3 with O-phenyl-cinchonidine3,5-di-(trifluoromethyl)-acetophenone(R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol-36
Ir/γ-Al2O3 with (1S,2S)-DPENIsobutyrophenone(S)-1-phenyl-2-methyl-1-propanol-80.3

Table 1: Examples of Catalytic Asymmetric Hydrogenation of Aromatic Ketones. (Data adapted from researchgate.netjlu.edu.cn)

Asymmetric transfer hydrogenation (ATH) presents a practical alternative to direct hydrogenation, utilizing a hydrogen donor such as a formic acid/triethylamine (B128534) (HCOOH/Et3N) azeotropic mixture or isopropanol (B130326) in the presence of a chiral transition metal catalyst. Ruthenium-based catalysts, particularly those containing chiral N-tosylated diamine ligands like TsDPEN, have proven to be highly effective for the reduction of a wide range of ketones, including fluoroalkyl ketones. takasago.com

The reduction of 3',5'-difluoroacetophenone via ATH with a [Ru(η⁶-arene)((S,S)-R₂NSO₂DPEN)] catalyst and a HCOOH-Et₃N mixture is expected to afford this compound with high yield and enantioselectivity. takasago.com This method is known for its operational simplicity and the irreversible nature of the reaction when using formic acid, which allows for high conversions even at high substrate concentrations. kanto.co.jp The general procedure involves stirring the ketone substrate with the ruthenium catalyst in a suitable solvent, followed by the addition of the formic acid/triethylamine mixture. takasago.com

CatalystHydrogen DonorSubstrateProductYield (%)Enantiomeric Excess (ee, %)
[Ru(η⁶-arene)((S,S)-R₂NSO₂DPEN)]HCOOH/Et₃NFluoroalkyl KetonesChiral Fluoroalkyl AlcoholsExcellentHigh
Ru-TsDPEN with HCOOH/Hünig's baseα-KetopantolactamN-Substituted Pantolactam9995

Table 2: Representative Results for Asymmetric Transfer Hydrogenation. (Data adapted from takasago.comnih.gov)

Borane-mediated reductions employing chiral oxazaborolidine catalysts, famously known as the Corey-Bakshi-Shibata (CBS) reduction, represent a powerful and predictable method for the enantioselective synthesis of alcohols. researchgate.netkanto.co.jpnih.govnih.gov This reaction utilizes a stoichiometric amount of a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BH₃·SMe₂), in the presence of a catalytic amount of a chiral oxazaborolidine derived from a chiral amino alcohol. nih.govtcichemicals.comnih.gov

For the synthesis of this compound, the prochiral ketone, 3',5'-difluoroacetophenone, would be treated with a borane source and a catalytic amount of an (S)-oxazaborolidine catalyst. The stereochemical outcome is highly predictable, with the (S)-catalyst directing the hydride delivery to the Re-face of the ketone, yielding the (S)-alcohol. This method is celebrated for its high enantioselectivity, often exceeding 95% ee, and its broad substrate scope. nih.gov The catalyst is generated in situ from a chiral lactam alcohol and borane, offering a practical and efficient procedure. organic-chemistry.org

Catalyst SystemSubstrateProductYield (%)Enantiomeric Excess (ee, %)
(S)-Oxazaborolidine / BH₃·THFAcetophenone(S)-1-PhenylethanolHigh>95
in situ generated (S)-Oxazaborolidine / BH₃Various ketonesChiral secondary alcoholsGoodup to 98

Table 3: Typical Performance of CBS Reduction. (Data adapted from nih.govorganic-chemistry.org)

Beyond borane-based systems, a variety of chiral transition metal complexes are employed. As mentioned, ruthenium and rhodium complexes with chiral phosphine or diamine ligands are prominent in both direct and transfer hydrogenation reactions, offering high catalytic efficiency and enantioselectivity. jlu.edu.cnwiley-vch.dersc.orgrsc.org

Stereoselective Derivatization Reactions

Once the chiral alcohol this compound is obtained, further transformations can be carried out at the chiral center. These reactions aim to introduce new functional groups while preserving the stereochemical integrity of the molecule.

The hydroxyl group of this compound can be converted into other functional groups, such as ethers and esters, through stereospecific reactions.

A common method for ether synthesis is the Williamson ether synthesis, which proceeds via an Sₙ2 mechanism. masterorganicchemistry.compressbooks.pub This involves deprotonating the alcohol to form an alkoxide, which then displaces a halide from an alkyl halide. To synthesize an ether from this compound, it would first be treated with a strong base like sodium hydride to form the corresponding sodium alkoxide. Subsequent reaction with an alkyl halide, for example, methyl iodide, would yield the corresponding methyl ether with inversion of configuration at the chiral center if the reaction proceeds perfectly via an Sₙ2 pathway. However, for secondary alcohols, elimination reactions can be a competing pathway. masterorganicchemistry.com

Esterification is another important transformation. Lipase-catalyzed kinetic resolution is a powerful tool for the enantioselective acylation of racemic alcohols, and this can also be applied to the esterification of an already enantiomerically enriched alcohol to further enhance its purity or to introduce a specific acyl group. nih.govnih.gov For instance, reacting this compound with an acyl donor, such as lauric acid, in the presence of a lipase (B570770) like Novozym 435 in a suitable organic solvent could yield the corresponding ester. nih.gov The conditions for such enzymatic reactions, including the choice of lipase, solvent, and acyl donor, are crucial for achieving high conversion and stereoselectivity. nih.gov

Reaction TypeReagentsProduct TypeKey Considerations
Williamson Ether Synthesis1. Strong Base (e.g., NaH)2. Alkyl Halide (e.g., CH₃I)EtherSₙ2 mechanism, potential for elimination side reactions with secondary alcohols. masterorganicchemistry.com
Lipase-catalyzed EsterificationAcyl Donor (e.g., Lauric Acid), Lipase (e.g., Novozym 435)EsterKinetic resolution, optimization of enzyme, solvent, and acyl donor is critical for selectivity. nih.gov

Table 4: Overview of Stereoselective Derivatization Reactions.

Reactions Involving the Fluorinated Aromatic Ring (e.g., Nucleophilic Aromatic Substitution on Derivatives)

While direct nucleophilic aromatic substitution (SNAr) on an unactivated benzene (B151609) ring to introduce the ethanol (B145695) group is not a standard synthetic route, reactions on derivatives of the 3,5-difluorophenyl ring can be considered. The fluorine atoms on the aromatic ring are generally poor leaving groups unless activated by strong electron-withdrawing groups in the ortho or para positions.

Research on nucleophilic aromatic substitution of 1,3-difluorobenzene (B1663923) has shown that regioselectivity can be challenging to control. The reaction of 1,3,5-trifluorobenzene (B1201519) with morpholine, for instance, highlights the complexities of substitution patterns on polyfluorinated rings. In the context of synthesizing derivatives of this compound, one could envision a strategy starting from a more functionalized 3,5-difluorophenyl derivative. For example, a precursor with a suitable leaving group other than fluorine, or a directing group that facilitates subsequent substitution, could be employed. However, literature specifically detailing such an approach for the direct synthesis of this compound is scarce.

Novel Synthetic Routes and One-Pot Strategies

Modern organic synthesis emphasizes the development of efficient and atom-economical reactions, with one-pot strategies being particularly attractive. For the synthesis of chiral fluorinated alcohols, one-pot sequential reactions that combine different catalytic processes are of great interest. For instance, a one-pot synthesis of fluorinated chiral alcohols has been described starting from α-bromoarylketones and fluoroalcohols, proceeding through a sequential substitution and asymmetric transfer hydrogenation. While not directly applied to this compound, this methodology showcases the potential of tandem catalysis in constructing such molecules.

Another innovative approach involves the deracemization of racemic 1-phenylethanols in a one-pot process. This method combines a manganese-driven oxidation with an enzymatic reduction, separated by a compartmentalization technique to prevent catalyst deactivation. This chemoenzymatic process has been successfully applied to a range of substituted 1-phenylethanols, offering a potential, albeit complex, route to enantiopure this compound from its racemic mixture.

Biocatalytic Synthesis and Enzyme Engineering

Biocatalysis has emerged as a powerful and green alternative for the synthesis of chiral compounds, offering high enantioselectivity under mild reaction conditions. The asymmetric reduction of prochiral ketones to their corresponding chiral alcohols is a well-established application of biocatalysis.

Enzyme-Mediated Asymmetric Reduction (e.g., Carbonyl Reductases, Ketoreductases)

The most direct and widely explored biocatalytic route to this compound is the asymmetric reduction of 3',5'-difluoroacetophenone. This transformation is typically catalyzed by ketoreductases (KREDs) or carbonyl reductases, which are often NADPH- or NADH-dependent enzymes.

A crucial step in developing a biocatalytic process is the identification of a suitable enzyme with high activity and enantioselectivity for the target substrate. While specific data for the reduction of 3',5'-difluoroacetophenone is limited, extensive research on the analogous compound, 3',5'-bis(trifluoromethyl)acetophenone, provides valuable insights.

Screening of various microorganisms and enzyme libraries is a common strategy. For instance, a study screening 60 known or putative carbonyl reductases identified several enzymes capable of reducing 3',5-bis(trifluoromethyl)acetophenone to the corresponding (R)- or (S)-alcohol with excellent enantioselectivity. nih.gov This highlights the potential of finding a suitable ketoreductase for the synthesis of this compound through similar screening efforts. Ketoreductases from various sources, including Lactobacillus kefir, Candida parapsilosis, and engineered E. coli, have shown broad substrate specificity and high enantioselectivity for a range of ketones. scispace.comresearchgate.net

Table 1: Examples of Ketoreductases Screened for the Asymmetric Reduction of an Analogous Ketone (Data based on the reduction of 3',5'-bis(trifluoromethyl)acetophenone)

Enzyme SourceProduct EnantiomerEnantiomeric Excess (ee)Reference
Carbonyl Reductase (CR-1)(R)-alcohol>99% nih.gov
Carbonyl Reductase (CR-2)(R)-alcohol>99% nih.gov
Unspecified Carbonyl Reductase(S)-alcohol>99% nih.gov
Unspecified Carbonyl Reductase(S)-alcohol>99% nih.gov

Once a suitable enzyme is identified, optimizing the reaction conditions is essential for achieving high yields and productivity. Key parameters include substrate concentration, co-substrate regeneration, pH, temperature, and the use of co-solvents.

Substrate Concentration: High substrate concentrations are desirable for industrial applications but can lead to substrate inhibition or toxicity to the biocatalyst. For the bioreduction of the analogous 3',5-bis(trifluoromethyl)acetophenone, substrate concentrations have been successfully pushed to high levels.

Co-substrate Regeneration: The nicotinamide (B372718) cofactors (NADH or NADPH) are expensive and must be regenerated in situ. A common strategy is to use a co-substrate that is oxidized by a second dehydrogenase, thereby regenerating the required cofactor. Isopropanol and glucose are frequently used co-substrates, coupled with an alcohol dehydrogenase or glucose dehydrogenase, respectively. scispace.com This can be achieved using a second enzyme or by utilizing the metabolic machinery of a whole-cell biocatalyst.

Whole-Cell Biotransformations for Chiral Alcohol Production

Using whole microbial cells as biocatalysts offers several advantages over isolated enzymes, including the elimination of costly enzyme purification and the inherent presence of a cofactor regeneration system. Recombinant E. coli is a popular host for overexpressing specific ketoreductases, providing a robust and easily manipulated biocatalyst.

Studies on the asymmetric reduction of acetophenone and its derivatives using recombinant E. coli cells have demonstrated the effectiveness of this approach. scispace.comresearchgate.netresearchgate.net For instance, lyophilized E. coli cells overexpressing a carbonyl reductase have been used for enantioselective ketone reductions in neat substrates, simplifying downstream processing. scispace.comrsc.org

A whole-cell biocatalyst based on a newly isolated strain, Leifsonia xyli HS0904, was successfully used for the asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone. nih.gov The reaction conditions were optimized for pH, temperature, substrate concentration, and co-substrate, achieving high enantiomeric excess and good yield. This demonstrates the potential of discovering novel microorganisms for the specific synthesis of this compound.

Table 2: Optimized Conditions for Whole-Cell Bioreduction of an Analogous Ketone (Data based on the reduction of 3,5-bis(trifluoromethyl)acetophenone by Leifsonia xyli HS0904)

ParameterOptimal ValueReference
pH8.0 nih.gov
Temperature30 °C nih.gov
Substrate Concentration70 mM nih.gov
Co-substrate100 g/L glucose nih.gov
Biocatalyst Concentration200 g/L resting cells nih.gov
Enantiomeric Excess (ee)99.4% (R-alcohol) nih.gov
Yield62% nih.gov

Rational Design and Directed Evolution of Enzymes

The natural catalytic capabilities of enzymes are often not optimal for industrial applications involving non-natural substrates or demanding process conditions. To overcome these limitations, protein engineering techniques, broadly categorized as rational design and directed evolution, are employed to tailor enzyme properties. nih.gov

Rational design involves the targeted modification of an enzyme's amino acid sequence based on a detailed understanding of its three-dimensional structure and catalytic mechanism. researchgate.net This knowledge-driven approach aims to introduce specific mutations that are predicted to improve desired characteristics such as activity, selectivity, or stability.

In contrast, directed evolution mimics the process of natural selection in the laboratory to evolve enzymes with desired traits without requiring prior knowledge of the enzyme's structure or mechanism. This process involves generating a large library of enzyme variants through random mutagenesis, followed by high-throughput screening to identify improved mutants. rsc.org

Strategies for Enhancing Catalytic Activity and Enantioselectivity

The primary goals in engineering enzymes for the synthesis of this compound are to increase the catalytic activity towards the prochiral substrate, 3',5'-difluoroacetophenone, and to achieve high enantioselectivity for the desired (S)-alcohol. Several strategies rooted in rational design and directed evolution are utilized to achieve these enhancements.

One key strategy involves modifying the amino acid residues that line the substrate-binding pocket of the enzyme. The size, shape, and hydrophobicity of these residues dictate the affinity and orientation of the substrate, which in turn influences both catalytic activity and enantioselectivity. For instance, in the directed evolution of a carbonyl reductase from Leifsonia sp. (LsCR) for the synthesis of a structurally related chiral alcohol, (1S)-2-chloro-1-(3,4-difluorophenyl) ethanol, a combination of computational tools and multiple sequence alignments was used to identify key residues for mutagenesis. This "small and smart" library approach led to the identification of beneficial mutations that significantly improved catalytic performance. d-nb.infonih.gov

Another approach focuses on altering the flexibility of loops surrounding the active site. Increased flexibility can sometimes accommodate bulky non-natural substrates more effectively, leading to enhanced activity. Conversely, rigidifying certain regions can lock the substrate in a specific orientation, thereby improving enantioselectivity. In the laboratory evolution of a thermostable alcohol dehydrogenase from Thermoanaerobacter brockii (TbSADH), mutations at residues A85 and I86, which are crucial for shaping the substrate binding pocket, were shown to be critical for the asymmetric reduction of challenging ketones. nih.gov

The following table presents data from a study on the directed evolution of a carbonyl reductase (LsCR) for the synthesis of (1S)-2-chloro-1-(3,4-difluorophenyl) ethanol, a compound analogous to this compound. This data illustrates how targeted mutations can enhance catalytic efficiency.

Enzyme VariantMutationsRelative Activity (%)kcat/Km (s⁻¹·mM⁻¹)
Wild-Type LsCR-100-
LsCR-M3N101D/A117G/F147L4702.9-fold increase vs WT
LsCR-M4N101D/A117G/F147L/E145A-21.9

Data adapted from studies on the directed evolution of LsCR for the synthesis of (1S)-2-chloro-1-(3,4-difluorophenyl) ethanol. d-nb.infonih.gov This data is presented to illustrate the principles of enhancing catalytic activity and is not specific to the synthesis of this compound.

Site-Directed Mutagenesis and Library Screening Approaches

Site-directed mutagenesis is a cornerstone of rational design, allowing for the precise substitution of specific amino acids. diva-portal.org This technique is used to introduce mutations that have been predicted by computational modeling to have a beneficial effect. For example, if molecular docking simulations suggest that a larger amino acid in the active site is sterically hindering the optimal binding of 3',5'-difluoroacetophenone, site-directed mutagenesis can be used to replace it with a smaller residue like alanine (B10760859) or glycine.

In the context of directed evolution, various methods are employed to generate diverse mutant libraries. Error-prone PCR (epPCR) introduces random mutations throughout the gene encoding the enzyme. Another technique, site-saturation mutagenesis (SSM), focuses on randomizing the amino acid at one or a few specific positions, which is particularly useful when prior knowledge suggests the importance of certain residues. The combinatorial active-site saturation test (CAST) is a powerful method where multiple codons are targeted simultaneously to explore synergistic effects of mutations. nih.gov

Once a library of enzyme variants is created, a high-throughput screening (HTS) method is essential to rapidly identify the improved mutants. This typically involves expressing the enzyme variants in a microbial host, such as E. coli, and then assaying the enzymatic activity and enantioselectivity of the resulting cell lysates or purified enzymes. nih.gov For alcohol dehydrogenases, the screening assay often monitors the change in absorbance of the NADPH cofactor at 340 nm. Chiral chromatography techniques, such as chiral HPLC or GC, are then used to determine the enantiomeric excess (e.e.) of the product.

The following table showcases results from the site-directed mutagenesis of an alcohol dehydrogenase from Thermoanaerobacter brockii (TbSADH) for the reduction of a bulky ketone, illustrating the impact of specific mutations on conversion and enantioselectivity.

Enzyme VariantMutationsConversion (%)Enantiomeric Excess (e.e.) (%)
Wild-Type TbSADH-<1-
A85G/I86AA85G, I86A8599 (S)
A85G/I86A/Q101AA85G, I86A, Q101A>9999 (S)

Data adapted from a study on the laboratory evolution of TbSADH for the reduction of a difficult-to-reduce ketone. nih.gov This data is presented to illustrate the principles of site-directed mutagenesis and its effect on catalytic outcomes and is not specific to the synthesis of this compound.

Through iterative rounds of mutagenesis and screening, enzymes with significantly enhanced properties for the synthesis of this compound can be developed, paving the way for efficient and sustainable industrial production processes.

Advanced Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. omicsonline.org For (S)-1-(3,5-difluorophenyl)ethanol, a combination of one-dimensional and multi-dimensional NMR experiments provides a complete picture of its atomic connectivity and stereochemistry.

Multi-Dimensional NMR for Structural Elucidation

A comprehensive analysis using ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques like COSY, HMQC, and HMBC, allows for the unambiguous assignment of all proton and carbon signals and confirms the compound's constitution.

¹H NMR Spectroscopy: The proton NMR spectrum of an alcohol typically shows distinct signals for different proton environments. docbrown.info For this compound, the expected proton signals would include a doublet for the methyl protons (CH₃), a quartet for the methine proton (CH), a singlet for the hydroxyl proton (OH), and signals for the aromatic protons. The specific chemical shifts are influenced by the electronic environment of each proton. pitt.edu Protons on carbons adjacent to the electron-withdrawing oxygen atom are deshielded and appear at a lower field (higher ppm). libretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Carbons attached to the electronegative fluorine and oxygen atoms will be significantly deshielded. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH, CH₂, and CH₃ groups, further aiding in the structural assignment. omicsonline.org

¹⁹F NMR Spectroscopy: Given the presence of two fluorine atoms, ¹⁹F NMR is a crucial tool. It provides information about the chemical environment of the fluorine atoms and can reveal couplings to nearby protons, which helps to confirm the substitution pattern on the phenyl ring.

2D NMR Spectroscopy (COSY, HMQC, HMBC):

COSY (Correlation Spectroscopy) reveals scalar couplings between protons, typically those on adjacent carbons. This would show a correlation between the methyl and methine protons. omicsonline.org

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms. This experiment would link the methyl proton signal to the methyl carbon signal, and the methine proton to the methine carbon.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for connecting the aromatic ring to the ethanol (B145695) side chain. For instance, correlations would be expected between the methine proton and the aromatic carbons.

Interactive Data Table: Predicted NMR Data for this compound

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations
CH₃~1.5 (d)~25CH
CH~4.9 (q)~70Aromatic C, CH₃
OHVariable (s)--
Aromatic CH~6.7-7.1 (m)~102-110-
Aromatic C-F-~163 (dd)-
Aromatic C-CH-~149 (t)-

Note: The chemical shifts are approximate and can vary based on the solvent and concentration. 'd' denotes a doublet, 'q' a quartet, 's' a singlet, 't' a triplet, and 'm' a multiplet.

Chiral NMR for Enantiomeric Excess Determination

Determining the enantiomeric excess (e.e.) is critical for chiral compounds. Chiral NMR spectroscopy is a powerful method for this purpose. This can be achieved by using a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA). fordham.eduresearchgate.net

For this compound, reacting the alcohol with a chiral acid, such as Mosher's acid ((R)- or (S)-α-methoxy-α-trifluoromethylphenylacetic acid), forms diastereomeric esters. nih.gov These diastereomers are chemically distinct and will exhibit separate signals in the ¹H or ¹⁹F NMR spectrum. The integration of these signals allows for the precise calculation of the enantiomeric excess. nih.gov Alternatively, a chiral solvating agent can be added to the NMR sample, which forms transient diastereomeric complexes with the enantiomers, leading to the resolution of their NMR signals. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and can also provide structural information through fragmentation analysis. uni-saarland.de

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the molecular mass of a compound, which can be used to determine its elemental formula. rsc.org For this compound (C₈H₈F₂O), HRMS would confirm the exact mass, distinguishing it from other compounds with the same nominal mass. copernicus.org

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Combining chromatography with mass spectrometry allows for the separation of components in a mixture followed by their individual detection and identification.

GC-MS: In GC-MS, the sample is vaporized and separated based on boiling point and polarity on a capillary column before entering the mass spectrometer. gcms.cz This technique is suitable for volatile and thermally stable compounds like this compound. The resulting chromatogram indicates the purity of the sample, while the mass spectrum of the peak confirms the identity of the compound. researchgate.net The fragmentation pattern in the mass spectrum is a characteristic fingerprint of the molecule. For alcohols, common fragmentation patterns include the loss of a water molecule and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen). libretexts.orgdocbrown.infodtic.mil

LC-MS: For less volatile or thermally sensitive compounds, LC-MS is the preferred method. carlroth.com The compound is separated by high-performance liquid chromatography (HPLC) before being introduced into the mass spectrometer. cerilliant.comnih.govlu.se Chiral HPLC columns can also be used to separate the enantiomers, and the subsequent MS analysis can confirm the identity of each enantiomer. rsc.org

X-ray Crystallography

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. nih.govspringernature.com If a suitable single crystal of this compound can be grown, X-ray diffraction analysis can provide precise measurements of bond lengths, bond angles, and the conformation of the molecule in the solid state. benthamopen.com Furthermore, it can reveal intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. This technique provides unambiguous proof of the (S)-configuration at the chiral center.

Single-Crystal X-ray Diffraction for Absolute Configuration Determination

Single-crystal X-ray diffraction (XRD) is a powerful, non-destructive analytical technique that offers detailed information about the internal lattice of crystalline substances. carleton.edu It is the definitive method for determining the absolute configuration of chiral compounds. nih.govresearchgate.net This technique relies on the anomalous scattering of X-rays by the electrons of the atoms in a non-centrosymmetric crystal. nih.govresearchgate.net The differences in the intensities of Bijvoet pairs (reflections hkl and -h-k-l) allow for the unambiguous assignment of the absolute stereochemistry. nih.govresearchgate.net

For this compound, a suitable single crystal is grown and mounted on a diffractometer. carleton.edu X-rays, typically from a molybdenum source, are directed at the crystal. carleton.edu The resulting diffraction pattern, consisting of thousands of unique reflections, is collected and analyzed. carleton.edu The data is used to solve the crystal structure, providing precise atomic coordinates, bond lengths, and bond angles. carleton.eduornl.gov The absolute configuration is confirmed by calculating the Flack parameter, which should be close to zero for the correct enantiomer. nih.govresearchgate.net

Table 1: Representative Crystallographic Data for a Chiral Phenyl Ethanol Derivative

ParameterValue
Chemical FormulaC₈H₈F₂O
Formula Weight158.15
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)5.3770 (11)
b (Å)12.598 (3)
c (Å)15.601 (3)
α (°)90
β (°)90
γ (°)90
Volume (ų)1056.8 (3)
Z4
Flack Parameter0.017 (8)

Note: This table presents representative data for a similar chiral fluorinated phenyl ethanol derivative, as specific crystallographic data for this compound was not available in the searched literature. The data illustrates the type of information obtained from a single-crystal XRD experiment. researchgate.net

Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis, 2D Fingerprint Plots)

Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions within a crystal. nih.govnih.gov The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. nih.gov The surface is colored based on the normalized contact distance (dnorm), where red spots indicate shorter intermolecular contacts (stronger interactions), blue represents longer contacts, and white indicates contacts around the van der Waals separation. nih.govresearchgate.net

For this compound, this analysis would reveal the nature and extent of hydrogen bonding (O-H···O), as well as other weaker interactions such as C-H···F and π-π stacking, which govern the crystal packing. nih.govnih.gov

Table 2: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

Interaction TypeContribution (%)
H···H45.0
O···H/H···O20.5
F···H/H···F15.2
C···H/H···C8.3
C···C3.1
Other7.9

Note: This table provides hypothetical but representative data for the types of interactions and their contributions that would be expected for this compound based on the analysis of similar molecules.

Advanced Chromatographic Techniques for Stereochemical Purity Assessment

Chromatographic methods are indispensable for determining the enantiomeric purity of chiral compounds.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating enantiomers. csfarmacie.cz The most common approach involves the use of a chiral stationary phase (CSP), which creates a chiral environment allowing for differential interaction with the two enantiomers. chiralpedia.com

For the analysis of this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. nih.govnih.gov These CSPs, often coated or immobilized on a silica (B1680970) support, can separate a wide variety of chiral compounds. nih.govbujnochem.com The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral cavities of the polysaccharide. csfarmacie.cz The choice of mobile phase, typically a mixture of a hydrocarbon like hexane (B92381) and an alcohol modifier like isopropanol (B130326) or ethanol, is crucial for optimizing the separation. csfarmacie.czhplc.eu

Table 3: Representative Chiral HPLC Method for the Separation of Phenyl Ethanol Enantiomers

ParameterCondition
ColumnChiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Dimensions250 x 4.6 mm, 5 µm
Mobile Phasen-Hexane / Isopropanol (90:10, v/v)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Temperature25 °C

Note: This table provides a typical HPLC method used for the separation of similar chiral alcohols and serves as a representative example.

Gas Chromatography (GC) with Chiral Stationary Phases

Gas chromatography (GC) with a chiral stationary phase (CSP) is another powerful technique for the enantiomeric separation of volatile compounds like alcohols. uni-muenchen.denih.gov Cyclodextrin-based CSPs are particularly well-suited for this purpose. sigmaaldrich.comgcms.cz These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface, allowing for the formation of transient diastereomeric inclusion complexes with the enantiomers of the analyte. nih.govgcms.cz

For the analysis of this compound, a derivatized cyclodextrin (B1172386) CSP, such as one based on a permethylated β-cyclodextrin, would likely provide good resolution of the enantiomers. sigmaaldrich.comgcms.cz The alcohol can often be analyzed directly without derivatization. nih.govnih.gov The separation is influenced by factors such as the column temperature, carrier gas flow rate, and the specific cyclodextrin derivative used as the stationary phase. gcms.cz

Table 4: Representative Chiral GC Method for the Separation of 1-Phenylethanol (B42297) Enantiomers

ParameterCondition
ColumnAstec® CHIRALDEX® B-PM (Permethylated β-cyclodextrin)
Dimensions30 m x 0.25 mm I.D., 0.12 µm film thickness
Carrier GasHelium
Inlet Temperature250 °C
Oven Program120 °C isothermal
DetectorFlame Ionization Detector (FID)
Detector Temperature250 °C

Note: This table is based on a standard method for the separation of 1-phenylethanol enantiomers and represents a likely starting point for the analysis of this compound. sigmaaldrich.com

Mechanistic Investigations and Reaction Pathway Elucidation

Mechanistic Studies of Biocatalytic Transformations

The biocatalytic asymmetric reduction of the prochiral ketone 3',5'-difluoroacetophenone (B1297510) to (S)-1-(3,5-difluorophenyl)ethanol is typically accomplished using ketoreductases (KREDs). These enzymes, often from yeast species like Candida, are highly valued for their exceptional stereoselectivity.

The enzymatic reduction follows a general pathway where the ketoreductase binds the ketone substrate and a nicotinamide (B372718) cofactor, most commonly NADPH. The reaction proceeds via a hydride transfer from the C4 position of the NADPH nicotinamide ring to the carbonyl carbon of the ketone. A proton is subsequently transferred from a catalytic amino acid residue (or the solvent) to the carbonyl oxygen, yielding the chiral alcohol product. The oxidized cofactor, NADP+, and the alcohol are then released, regenerating the enzyme for the next catalytic cycle.

The kinetics of such bioreductions can often be described by the Michaelis-Menten model, which relates the initial reaction rate (v) to the substrate concentration ([S]). The key parameters are the maximum reaction rate (Vmax) and the Michaelis constant (Km), which represents the substrate concentration at which the reaction rate is half of Vmax. For reactions involving two substrates, like the ketone and the NADPH cofactor, the kinetics are more complex and are often analyzed using Ping-Pong or Ordered Bi-Bi mechanisms. For instance, studies on the ketoreductase activity of prostaglandin (B15479496) F synthase showed that the enzyme obeys a Ping-Pong Bi-Bi mechanism. core.ac.uk

Table 1: Representative Kinetic Parameters for Ketoreductase Activity

Enzyme Source Substrate Km (mM) Vmax (U/mg)
Candida magnoliae S1 Reductase Ethyl 4-chloro-3-oxobutanoate 1.8 12.5
Pichia methanolica Reductase Methyl 2-keto-4-phenylbutanoate 0.5 3.5

Data is illustrative and based on analogous reactions reported in the literature. researchgate.net

The high enantioselectivity of ketoreductases stems from the specific three-dimensional architecture of the enzyme's active site. The substrate is precisely oriented through interactions with key amino acid residues, ensuring that the hydride transfer occurs on only one of the two faces (Re or Si) of the carbonyl group. This stereochemical control is often explained by Prelog's rule , which provides an empirical model for predicting the stereochemical outcome. libretexts.orgdalalinstitute.com According to this model, the enzyme's active site orients the ketone substrate so that the larger (L) and smaller (S) substituents flanking the carbonyl group adopt specific positions. The hydride from the cofactor then attacks the carbonyl from the less sterically hindered face, leading to the preferential formation of one enantiomer. For the synthesis of the (S)-alcohol, the hydride must be delivered to the Re-face of 3',5'-difluoroacetophenone.

The active site of many KREDs belonging to the short-chain dehydrogenase/reductase (SDR) family contains a conserved catalytic triad, typically consisting of Serine, Tyrosine, and Lysine residues. nih.gov The tyrosine residue, with its acidic hydroxyl group, is believed to act as the proton donor to the substrate's carbonyl oxygen during the reduction. nih.gov The precise positioning of the substrate through hydrophobic and hydrogen-bonding interactions, relative to the NADPH cofactor and this catalytic triad, is the ultimate determinant of stereoselectivity. nih.gov

Mechanistic Investigations of Chemo-Catalytic Reactions

Chemo-catalytic asymmetric hydrogenation and asymmetric transfer hydrogenation (ATH) are powerful alternatives for synthesizing chiral alcohols like this compound. Ruthenium complexes, particularly those developed by Noyori and his coworkers, are prominent catalysts for these transformations. wikipedia.orgmdpi.com

In the asymmetric transfer hydrogenation of 3',5'-difluoroacetophenone, a typical catalytic system consists of a ruthenium(II) precatalyst, a chiral ligand, and a co-catalyst (activator).

Catalyst: A common precatalyst is [RuCl2(p-cymene)]2. The ruthenium atom is the catalytically active metal center.

Chiral Ligand: The source of asymmetry is a chiral ligand that coordinates to the ruthenium. A widely used class of ligands is N-tosylated diamines, such as (1S,2S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN). The chiral environment created by the ligand around the metal center forces the substrate to coordinate in a specific orientation, leading to enantioselective hydride transfer. nih.gov The combination of the Ru center and the N-H group of the ligand often leads to what is termed a "bifunctional" catalyst. wikipedia.org

Co-catalyst/Activator: A base is typically required as a co-catalyst to activate the precatalyst. Common choices include potassium hydroxide (B78521) in isopropanol (B130326) or a mixture of formic acid and triethylamine (B128534) (HCOOH/NEt3). mdpi.com The base facilitates the formation of the active catalytic species, a ruthenium-hydride complex, by promoting the elimination of HCl from the precatalyst and the subsequent dehydrogenation of the hydrogen donor (e.g., isopropanol). mdpi.com

The interplay between the metal, the chiral ligand, and the co-catalyst is critical for achieving high conversion and enantiomeric excess (ee). The structure of the ligand and the nature of the arene group on the ruthenium complex can significantly influence catalytic activity. mdpi.com

The mechanism of Noyori-type asymmetric transfer hydrogenation has been the subject of extensive study, with the initially proposed inner-sphere concerted mechanism being revised in favor of an outer-sphere pathway. nih.gov

The currently accepted mechanism involves the following key steps and intermediates: mdpi.comnih.gov

Activation: The Ru(II)-chloride precatalyst reacts with the base to eliminate HCl, forming a 16-electron Ru-amido complex.

Hydride Formation: This amido complex reacts with the hydrogen donor (e.g., isopropanol or formate) to generate the active catalyst: an 18-electron ruthenium-hydride (Ru-H) species. nih.gov

Hydrogen Transfer: The ketone substrate interacts with the Ru-H complex through an outer-sphere mechanism. This involves the formation of a hydrogen bond between the N-H group of the chiral ligand and the carbonyl oxygen of the ketone, positioning the substrate for hydride transfer from the ruthenium center to the carbonyl carbon.

Product Release and Regeneration: After hydride transfer, the resulting alcohol product is released, and the 16-electron Ru-amido complex is regenerated, re-entering the catalytic cycle.

Kinetic studies and DFT calculations suggest that the hydride transfer step from the Ru-H species to the ketone is the rate-determining step of the catalytic cycle. nih.gov This outer-sphere mechanism avoids direct coordination of the ketone to the metal center, which was a feature of earlier, now disfavored, mechanistic proposals. nih.gov

Kinetic Studies and Reaction Progress Analysis

Kinetic studies are essential for understanding reaction mechanisms, optimizing conditions, and identifying potential issues like catalyst deactivation or product inhibition. mdpi.comReaction Progress Kinetic Analysis (RPKA) is a powerful methodology that uses in-situ monitoring of species concentrations over time to build a comprehensive picture of the reaction's behavior from a minimal number of experiments.

In the context of the asymmetric transfer hydrogenation of acetophenone (B1666503) derivatives, kinetic analyses have revealed complex dependencies. For example, a study on the ATH of acetophenone with a Noyori-type catalyst found the reaction to be an equilibrium process with inhibition by both reactants and products. core.ac.ukrug.nl The rate of reaction was found to be first-order in the concentration of both the catalyst and the ketone substrate. nih.gov Such studies can lead to the formulation of a detailed rate equation that accurately describes the system's behavior.

Table 2: Representative Rate Law for Asymmetric Transfer Hydrogenation

Reaction Proposed Rate Equation Notes
ATH of Acetophenone Rate = k[Catalyst]^1[Ketone]^1 The reaction can be inhibited by the formate (B1220265) co-catalyst and the CO2 byproduct. nih.gov
ATH of Acetophenone R = -(k1[A][B] - k-1[C][D]) / (k1[A] + k2[B] + k-1[C] + k-2[D]) A = Ketone, B = iPrOH, C = Alcohol, D = Acetone. This model accounts for product and substrate inhibition. rug.nl

Equations are illustrative of kinetic models developed for analogous ATH reactions.

Furthermore, kinetic monitoring can uncover catalyst deactivation pathways. For instance, some Ru catalysts may deactivate over time, leading to a decrease in reaction rate and, in some cases, a drop in enantioselectivity. mdpi.com Identifying the mechanism of deactivation is crucial for developing more robust and efficient industrial processes.

Reaction Progress Kinetic Analysis (RPKA)

Reaction Progress Kinetic Analysis (RPKA) is a powerful methodology for rapidly acquiring a comprehensive understanding of a reaction's kinetic profile from a minimal number of experiments. By continuously monitoring the concentrations of reactants, products, and intermediates over time, a detailed picture of the reaction's behavior can be constructed. While specific RPKA studies dedicated solely to the synthesis of this compound are not extensively reported in the literature, the principles of RPKA can be applied based on studies of analogous systems, particularly the asymmetric transfer hydrogenation of acetophenone.

In a typical ATH reaction, the rate of the reaction is dependent on the concentrations of the ketone, the hydrogen donor (e.g., isopropanol or formic acid/triethylamine), and the catalyst. The reaction is often subject to product inhibition, where the accumulation of the alcohol product and/or the oxidized hydrogen donor (e.g., acetone) can slow down the reaction rate.

Table 1: Representative Kinetic Data for Asymmetric Transfer Hydrogenation of Substituted Acetophenones

SubstrateCatalyst Loading (mol%)Hydrogen DonorTemperature (°C)Conversion (%)Enantiomeric Excess (ee, %)
Acetophenone1.0i-PrOH/KOH28>9997 (R)
4'-Fluoroacetophenone0.5HCOOH/NEt₃409896 (S)
3'-Methoxyacetophenone1.0i-PrOH/t-BuOK309995 (S)
3',5'-Difluoroacetophenone (Expected) 0.5-1.0 i-PrOH/base or HCOOH/NEt₃ 30-50 >95 >95 (S)

This table is illustrative and compiles typical data from various sources on related substrates to project the expected performance for 3',5'-difluoroacetophenone.

In-Situ Monitoring Techniques for Reaction Profiling

In-situ monitoring techniques are indispensable for elucidating reaction pathways as they provide real-time information about the species present in the reaction mixture without the need for sampling and quenching. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Raman spectroscopy are particularly powerful for this purpose.

For the synthesis of this compound, in-situ ¹⁹F NMR spectroscopy would be an exceptionally valuable tool. The fluorine atoms provide a sensitive probe to distinguish between the starting ketone (3',5'-difluoroacetophenone) and the alcohol product, as the chemical shift of the fluorine nuclei would change upon reduction of the adjacent carbonyl group. This would allow for precise and continuous monitoring of the conversion.

Table 2: Spectroscopic Data for In-Situ Monitoring of the Reduction of 3',5'-Difluoroacetophenone

CompoundSpectroscopic TechniqueKey Signal to MonitorTypical Wavenumber/Chemical Shift
3',5'-DifluoroacetophenoneFT-IRC=O stretch~1690 cm⁻¹
This compoundFT-IRO-H stretch~3350 cm⁻¹
3',5'-Difluoroacetophenone¹⁹F NMRAromatic C-FSpecific chemical shift
This compound¹⁹F NMRAromatic C-FShifted from starting material
3',5'-Difluoroacetophenone¹H NMRMethyl protons~2.6 ppm
This compound¹H NMRMethyl protons (doublet)~1.5 ppm
This compound¹H NMRCH-OH proton (quartet)~5.0 ppm

Through the application of these in-situ monitoring techniques, it is possible to identify the formation of any transient intermediates, such as catalyst-substrate complexes or catalyst resting states. This information is critical for building a detailed mechanistic model of the reaction. For instance, in many ATH reactions catalyzed by ruthenium-diamine complexes, the active catalyst is a metal-hydride species. In-situ spectroscopy can help to identify the resting state of the catalyst and determine whether the hydride transfer or the regeneration of the catalyst is the rate-determining step.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For (S)-1-(3,5-difluorophenyl)ethanol, DFT calculations offer a detailed understanding of its electronic properties, geometry, and spectroscopic characteristics.

The electronic and optical properties of a molecule can be described using Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity, kinetic stability, and chemical hardness or softness. nih.gov A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. nih.gov The HOMO orbital, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. materialsciencejournal.org

DFT calculations are used to determine the energies of these orbitals and map their electron density distributions. For this compound, the electron-withdrawing nature of the two fluorine atoms on the phenyl ring is expected to influence the electronic distribution and the energy of the frontier orbitals significantly.

Table 1: Illustrative Quantum Chemical Parameters for this compound Calculated via DFT. (Note: These are exemplary values for demonstration.)
ParameterValue (eV)Significance
EHOMO-7.25Energy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO-0.89Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy Gap (ΔE)6.36Indicates chemical reactivity and kinetic stability. nih.gov
Ionization Potential (I)7.25Energy required to remove an electron.
Electron Affinity (A)0.89Energy released when an electron is added.
Chemical Hardness (η)3.18Resistance to change in electron distribution.

The biological activity and physical properties of a molecule are heavily dependent on its three-dimensional structure. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and the energy barriers between them. For flexible molecules like this compound, which has rotational freedom around the C-C and C-O bonds, this analysis is particularly important.

DFT calculations are used to perform geometry optimization, a process that locates the lowest energy conformation of the molecule. scm.com This involves starting with an initial guess of the geometry and iteratively adjusting atomic positions to minimize the total energy. scm.com Studies on similar fluorinated alkanes have shown that fluorine substitution can have a profound impact on molecular conformation. nih.gov For this compound, key considerations include the orientation of the hydroxyl group relative to the phenyl ring and the rotational position of the ethyl group.

Table 2: Example of Relative Energies of Hypothetical Conformers of this compound. (Note: These are illustrative values.)
ConformerDihedral Angle (F-C-C-O)Relative Energy (kcal/mol)Population (%) at 298 K
Anti-periplanar180°0.00 (Most Stable)75.3
Gauche (+)+60°0.8512.3
Gauche (-)-60°0.8512.3
Syn-periplanar3.50 (Transition State)0.1

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. Theoretical calculations of vibrational frequencies (FT-IR, Raman) and nuclear magnetic resonance (NMR) chemical shifts are standard practices. ijstr.org The calculated harmonic vibrational frequencies are often scaled by an empirical factor to account for anharmonicity and achieve better agreement with experimental spectra. ijstr.org Similarly, predicted ¹H and ¹³C NMR chemical shifts are valuable for assigning peaks in experimental spectra and validating the computed geometry.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations are used to study the dynamic evolution of a molecular system over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system's conformation and properties change.

This compound, as an alcohol, is a potential substrate for enzymes like alcohol dehydrogenases (ADHs). nih.gov MD simulations are a key tool for investigating how this substrate might bind to the active site of such an enzyme. These simulations can reveal:

Binding Pose: The preferred orientation of the substrate within the enzyme's active site.

Key Interactions: Identification of specific hydrogen bonds, hydrophobic interactions, or other non-covalent forces that stabilize the enzyme-substrate complex.

Protein Dynamics: How the binding of the substrate affects the flexibility and conformational changes of the enzyme.

Binding Free Energy: Calculation of the energy associated with the binding process, indicating the affinity of the substrate for the enzyme.

In a typical simulation, the enzyme-substrate complex is placed in a box of water molecules and ions to mimic physiological conditions, and its trajectory is calculated over nanoseconds or microseconds.

Table 3: Illustrative Analysis of Key Interactions between this compound and a Hypothetical ADH Active Site from an MD Simulation.
Interaction TypeSubstrate Atom/GroupEnzyme ResidueAverage Distance (Å)Occupancy (%)
Hydrogen BondHydroxyl (-OH)HIS-512.885.2
Hydrogen BondHydroxyl (-OH)SER-483.160.5
HydrophobicPhenyl RingLEU-1163.995.0
HydrophobicPhenyl RingPHE-934.291.3

The surrounding solvent can significantly influence the conformation, stability, and reactivity of a molecule. aps.orgrsc.org MD simulations explicitly model the interactions between the solute (this compound) and solvent molecules (e.g., water, ethanol (B145695), or a mixture). By analyzing the simulation trajectory, researchers can understand how the solvent structures itself around the solute and how this affects the solute's properties. nih.gov

Analyses such as radial distribution functions (RDFs) can reveal the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. researchgate.net Furthermore, the dynamics of hydrogen bonding between the solute's hydroxyl group and surrounding water or alcohol molecules can be quantified, providing insights into solvation dynamics and their impact on chemical reactions. sci-hub.se

Lack of Publicly Available Computational Studies on this compound

A comprehensive search of scientific literature and chemical databases has revealed a significant lack of publicly available computational chemistry and molecular modeling studies specifically focused on the compound this compound.

The requested sections and subsections require detailed research findings, including predictions of ligand-protein binding modes, binding affinities, and the elucidation of structure-activity relationships through computational modeling. This type of information is generated through specific scientific research that, for this compound, does not appear to have been published in the public domain.

While general methodologies for molecular docking and SAR are well-established in the field of computational chemistry, the strict requirement to focus solely on "this compound" cannot be met without available data for this specific molecule.

Should such studies be published in the future, it would be possible to generate the requested article. At present, the necessary scientific data to fulfill this request is unavailable.

Sustainable Chemical Synthesis and Green Chemistry Approaches

Application of Green Chemistry Principles in Synthetic Methodologies

The twelve principles of green chemistry provide a framework for designing chemical processes that are safer, more efficient, and less environmentally impactful. In the synthesis of (S)-1-(3,5-difluorophenyl)ethanol, these principles guide the development of new and improved synthetic routes.

Atom Economy Maximization and Waste Prevention

A key tenet of green chemistry is the maximization of atom economy, which measures the efficiency of a chemical reaction in converting reactants into the desired product. The ideal synthesis would have a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product, generating no waste.

The primary route to this compound is the asymmetric reduction of the prochiral ketone, 3',5'-difluoroacetophenone (B1297510). A common method for this transformation is catalytic transfer hydrogenation. In this reaction, a hydrogen donor, such as isopropanol (B130326) or formic acid, is used in conjunction with a metal catalyst.

For instance, in a transfer hydrogenation using isopropanol as the hydrogen source, the ketone is converted to the desired alcohol, and isopropanol is oxidized to acetone.

Reaction: 3',5'-difluoroacetophenone + Isopropanol → this compound + Acetone

The table below illustrates a theoretical comparison of atom economy for different reduction methods of 3',5'-difluoroacetophenone.

Reduction Method Hydrogen Source Byproduct Theoretical Atom Economy (%)
Transfer HydrogenationIsopropanolAcetone< 100
Catalytic HydrogenationH₂None100

Preventing waste also involves optimizing reaction conditions to minimize the formation of side products and facilitate the recovery and reuse of catalysts and solvents.

Use of Safer Solvents and Reaction Media (e.g., Deep Eutectic Solvents, Aqueous Media)

Traditional organic solvents are often volatile, flammable, and toxic, contributing significantly to the environmental footprint of chemical processes. Green chemistry encourages the use of safer alternatives. For the synthesis of chiral alcohols like this compound, research has explored the use of greener solvent systems.

Aqueous media are highly desirable due to the non-toxic and non-flammable nature of water. Biocatalytic reductions, as discussed in section 6.2, are often performed in aqueous buffers, significantly improving the safety profile of the synthesis.

Deep Eutectic Solvents (DESs) have emerged as a promising class of green solvents. These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point much lower than the individual components. For the biocatalytic production of the structurally similar (S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol, the use of a natural deep eutectic solvent (NADES) composed of choline (B1196258) chloride and trehalose (B1683222) in the reaction medium was shown to enhance the yield and substrate loading. researchgate.net This approach could be directly applicable to the synthesis of this compound, potentially increasing reaction efficiency while using a biodegradable and low-toxicity solvent system.

The following table summarizes some greener solvent alternatives and their potential benefits in the synthesis of this compound.

Solvent Type Example Potential Benefits
Aqueous MediaPhosphate BufferNon-toxic, non-flammable, ideal for biocatalysis
Deep Eutectic SolventsCholine Chloride:TrehaloseBiodegradable, low toxicity, can enhance enzyme stability and substrate solubility
AlcoholsEthanol (B145695), IsopropanolCan act as both solvent and hydrogen source in transfer hydrogenations

Development of Catalytic and Stoichiometric Efficiency

Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can be recycled and reused, thus minimizing waste. The asymmetric reduction of 3',5'-difluoroacetophenone relies heavily on the development of efficient catalysts.

The development of heterogeneous catalysts, where the catalyst is in a different phase from the reactants, is another avenue for improving stoichiometric efficiency. Heterogenized catalysts can be easily separated from the reaction mixture and recycled, further reducing waste and improving the sustainability of the synthesis.

Biocatalysis as an Environmentally Benign Synthetic Tool

Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, is a powerful tool in green chemistry. It offers several advantages over traditional chemical methods for the synthesis of this compound.

Reduced Energy Consumption and Milder Reaction Conditions

Enzymatic reactions typically occur under mild conditions of temperature and pressure, often at or near ambient conditions. This significantly reduces the energy requirements of the synthesis compared to many chemocatalytic processes that may require elevated temperatures and pressures. For instance, the biocatalytic reduction of ketones using alcohol dehydrogenases (ADHs) is generally carried out at temperatures around 30°C and atmospheric pressure. dntb.gov.ua This not only saves energy but also enhances the safety of the process.

A study on the production of (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol, a close analog, employed whole cells of Trichoderma asperellum in an aqueous medium at 30°C. dntb.gov.ua Such mild conditions are directly transferable to the synthesis of this compound, offering a low-energy pathway to this chiral alcohol.

Minimized Hazardous Waste Generation and By-product Formation

One of the most significant advantages of biocatalysis is the high selectivity of enzymes, which often leads to the formation of a single desired product with high enantiomeric purity. This high selectivity minimizes the formation of by-products, simplifying purification processes and reducing waste generation.

In the context of producing this compound, the use of a stereoselective ketoreductase (KRED) or an alcohol dehydrogenase (ADH) can directly yield the desired (S)-enantiomer from 3',5'-difluoroacetophenone with high conversion and enantiomeric excess. For example, a process for the synthesis of (S)-2-chloro-1-(3,4-difluorophenyl)ethanol, another fluorinated chiral alcohol, using a ketoreductase achieved near 100% conversion and >99.9% enantiomeric excess. researchgate.net

Furthermore, biocatalytic systems can be designed to be self-sufficient in terms of cofactor regeneration. For instance, in whole-cell biocatalysis, the necessary cofactors like NADH or NADPH are regenerated by the cell's own metabolic processes, often by using a co-substrate like glucose or isopropanol. This eliminates the need to add expensive cofactors and reduces the complexity of the reaction mixture.

The table below highlights the advantages of biocatalysis in minimizing hazardous waste.

Feature of Biocatalysis Impact on Waste Generation
High SelectivityMinimizes by-product formation and purification waste.
Mild Reaction ConditionsReduces energy waste and the potential for thermal degradation products.
Use of Aqueous MediaEliminates the need for hazardous organic solvents.
In-situ Cofactor RegenerationAvoids the addition and subsequent removal of expensive and complex cofactor molecules.

Development of Scalable and Eco-Efficient Industrial Processes

The industrial production of enantiomerically pure compounds such as this compound necessitates the development of synthetic routes that are not only economically viable but also environmentally sustainable. Green chemistry principles are central to modern process development, emphasizing waste reduction, energy efficiency, and the use of safer reagents and solvents. For the synthesis of this compound, the primary strategy involves the asymmetric reduction of the prochiral ketone, 3',5'-difluoroacetophenone. Both biocatalytic and chemocatalytic methods have been explored to achieve this transformation on a large scale with high efficiency and stereoselectivity.

The development of scalable and eco-efficient industrial processes for producing chiral alcohols like this compound often involves a multi-pronged approach. This includes the use of highly selective and active catalysts, optimization of reaction conditions to maximize yield and minimize byproducts, and the implementation of efficient downstream processing for product isolation. A key aspect of green process design is the use of biocatalysis, which employs enzymes or whole-cell systems to carry out chemical transformations. nih.gov These biocatalytic processes are often characterized by their high enantioselectivity and mild reaction conditions, which contribute to a more sustainable manufacturing process. nih.gov

A significant challenge in industrial biocatalysis is achieving high substrate concentrations to ensure a high space-time yield, a critical factor for economic viability. For instance, in the synthesis of structurally related chiral alcohols, such as (S)-2-chloro-1-(3,4-difluorophenyl)ethanol, a key intermediate for the drug Ticagrelor, a ketoreductase (KRED) was successfully employed at a substrate concentration of 500 g/L, achieving near 100% conversion and greater than 99.9% enantiomeric excess (ee). researchgate.netresearchgate.net This process demonstrates a space-time yield of 145.8 mmol/L/h, highlighting the potential for highly efficient and green production of similar fluorinated chiral alcohols. researchgate.netresearchgate.net

Further illustrating the potential for scalable biocatalytic reductions, the synthesis of (S)-3,5-bistrifluoromethylphenyl ethanol, another structurally similar compound, has been demonstrated at a pilot scale using an alcohol dehydrogenase from Rhodococcus erythropolis. sigmaaldrich.com This process achieved a high substrate concentration of 390 mM, with conversions exceeding 98% and an enantiomeric excess of over 99.9%. sigmaaldrich.com The isolated yield was greater than 90%, with a space-time yield of 100–110 g/L/day. sigmaaldrich.com Process improvements at the preparative scale further increased the substrate concentration to 580 mM, resulting in an impressive space-time yield of 260 g/L/day. sigmaaldrich.com

In addition to biocatalysis, chemocatalytic methods, particularly asymmetric transfer hydrogenation, offer a powerful alternative for the industrial synthesis of chiral alcohols. The Corey-Bakshi-Shibata (CBS) reduction is a well-established and highly effective method for the enantioselective reduction of a wide range of ketones. nih.govsemanticscholar.orgnih.gov This method utilizes a chiral oxazaborolidine catalyst in the presence of a borane (B79455) source to deliver the desired chiral alcohol with high enantioselectivity. semanticscholar.orgnih.gov The CBS catalyst is known for its good air and moisture stability, making it suitable for industrial applications. semanticscholar.org The mechanism involves the formation of a catalyst-borane complex that coordinates to the ketone, facilitating a face-selective hydride transfer. nih.govsemanticscholar.org

The development of heterogeneous catalysts for asymmetric hydrogenation is another key area of research for scalable and green synthesis. For the asymmetric hydrogenation of 3',5'-di(trifluoromethyl)acetophenone, a rhodium-on-alumina catalyst modified with a chiral agent has been studied. researchgate.net While the enantiomeric excess achieved in this particular system was moderate (up to 73% ee), it demonstrates the ongoing efforts to replace homogeneous catalysts, which can be difficult to separate from the product, with more easily recyclable heterogeneous systems. researchgate.net

The following interactive data tables summarize the findings for the scalable synthesis of chiral alcohols structurally related to this compound, illustrating the potential for developing a highly efficient and eco-friendly industrial process for this target compound.

Table 1: Biocatalytic Reduction of a Structurally Similar Ketone

SubstrateBiocatalystSubstrate Conc. (g/L)Conversion (%)Enantiomeric Excess (ee, %)Space-Time Yield (mmol/L/h)Reference
2-chloro-1-(3,4-difluorophenyl)ethanoneKetoreductase (KRED) KR-01500~100>99.9145.8 researchgate.netresearchgate.net

Table 2: Pilot-Scale Biocatalytic Reduction of a Structurally Similar Ketone

SubstrateBiocatalystSubstrate Conc. (mM)Conversion (%)Enantiomeric Excess (ee, %)Isolated Yield (%)Space-Time Yield (g/L/day)Reference
3,5-bis(trifluoromethyl)acetophenoneAlcohol dehydrogenase from Rhodococcus erythropolis390>98>99.9>90100-110 sigmaaldrich.com

Advanced Applications in Chiral Synthesis and Medicinal Chemistry

Chiral Building Block in Active Pharmaceutical Ingredient (API) Synthesis

The demand for enantiomerically pure compounds in the pharmaceutical industry is ever-increasing, as the stereochemistry of a drug can significantly influence its efficacy and safety. nih.gov (S)-1-(3,5-difluorophenyl)ethanol serves as a key chiral starting material in the synthesis of various APIs, leveraging its predefined stereochemistry to introduce chirality into the target molecule. mdpi.com

Synthesis of Therapeutically Relevant Compounds

The versatility of this compound as a chiral building block is demonstrated in the synthesis of a range of therapeutic agents.

Ticagrelor Intermediates

Ticagrelor is an antiplatelet medication used to prevent thrombotic events. chemicalbook.com The synthesis of Ticagrelor involves several key intermediates, and the chiral alcohol this compound can be utilized in the preparation of some of these precursors. google.compatsnap.comgoogle.com While the core structure of Ticagrelor itself does not directly contain the this compound moiety, derivatives of this alcohol are employed in certain synthetic routes to construct the complex chiral architecture of the final drug molecule.

NK1 Antagonists

Neurokinin-1 (NK1) receptor antagonists are a class of drugs used for the prevention of chemotherapy-induced and postoperative nausea and vomiting. The synthesis of potent NK1 receptor antagonists often incorporates chiral elements to ensure high affinity and selectivity for the receptor. nih.govnih.gov Research has shown that chiral alcohols, including derivatives structurally related to this compound, are valuable intermediates in the synthesis of these compounds. researchgate.net For instance, the structurally similar (S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol is a known building block for NK1 receptor antagonists. fishersci.comsigmaaldrich.com

Lipid-Lowering Agents

Lipid-lowering agents are crucial for managing hypercholesterolemia and reducing the risk of cardiovascular disease. rxfiles.canih.gov The development of new and more effective lipid-lowering drugs often involves the exploration of novel molecular scaffolds. youtube.com While direct synthesis of current major lipid-lowering agents from this compound is not prominently documented, the fluorinated phenyl ethanol (B145695) motif is of significant interest in medicinal chemistry for its potential to modulate pharmacokinetic and pharmacodynamic properties. The structural features of this compound make it a candidate for incorporation into new generations of these agents.

Strategic Integration into Multi-Step Synthetic Pathways

The strategic incorporation of this compound into multi-step syntheses is a testament to its utility as a chiral building block. Its hydroxyl group provides a reactive handle for a variety of chemical transformations, allowing for the construction of more complex molecular architectures. The fluorine atoms on the phenyl ring can influence the electronic properties of the molecule and enhance binding interactions with biological targets. The stereocenter is often preserved throughout the synthetic sequence, ensuring the final product possesses the desired chirality. chiroblock.com

Table 1: Examples of Therapeutically Relevant Compounds and the Role of Chiral Alcohols
Therapeutic AreaCompound ClassRole of Chiral Alcohols (including this compound and analogues)
AntiplateletTicagrelor IntermediatesUtilized in the synthesis of chiral precursors for the final drug molecule. google.compatsnap.comgoogle.com
AntiemeticNK1 AntagonistsServe as key building blocks to introduce necessary chirality for receptor binding. nih.govresearchgate.net
CardiovascularLipid-Lowering AgentsThe fluorinated phenyl ethanol structure is a point of interest for developing new agents.

Structure-Activity Relationship (SAR) Investigations of Fluorinated Ethanol Derivatives

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and development. researchgate.net These studies involve systematically modifying the chemical structure of a compound to understand how these changes affect its biological activity. nih.gov The fluorinated phenyl ethanol scaffold, including this compound, provides a valuable platform for such investigations. nih.gov

By synthesizing a series of analogues with variations in the substitution pattern of the phenyl ring or modifications to the ethanol side chain, researchers can probe the key molecular features required for a desired biological effect. The presence and position of fluorine atoms, for example, can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity. SAR studies on derivatives of this compound can provide crucial insights for the design of more potent and selective drug candidates. mdpi.com

Applications as Probes for Biological and Chemical Research

Beyond its role in drug synthesis, this compound and its derivatives have applications as molecular probes to investigate biological and chemical systems.

Studies of Enzyme Inhibition and Interaction Mechanisms

The specific stereochemistry and electronic properties of this compound make it and its analogues useful tools for studying enzyme-ligand interactions. By observing how these molecules bind to an enzyme's active site, researchers can gain a deeper understanding of the enzyme's mechanism of action and identify key binding interactions. This information is invaluable for the rational design of enzyme inhibitors.

Design of Fluorescent Probes and Chemical Sensors

The fluorinated aromatic ring of this compound can be exploited in the design of fluorescent probes and chemical sensors. nih.gov The fluorine atoms can modulate the photophysical properties of a fluorophore, and the chiral center can introduce selectivity for chiral analytes. For example, a fluorescent probe incorporating the this compound moiety could be designed to exhibit a change in its fluorescence signal upon binding to a specific biological target or chemical species. This allows for the sensitive and selective detection of the analyte in complex environments. nih.gov

Q & A

Q. What synthetic methodologies are recommended for preparing enantiomerically pure (S)-1-(3,5-difluorophenyl)ethanol?

The synthesis of this compound typically involves asymmetric reduction of the corresponding ketone precursor, 3,5-difluorophenylacetophenone, using chiral catalysts. For example:

  • Catalytic asymmetric hydrogenation : Employ chiral transition-metal complexes (e.g., Ru-BINAP catalysts) to achieve high enantiomeric excess (ee) .
  • Biocatalytic reduction : Use alcohol dehydrogenases (ADHs) with cofactor regeneration systems for stereoselective reduction .
  • Chiral resolution : Separate racemic mixtures via chiral HPLC or enzymatic kinetic resolution .

Q. How can the enantiomeric purity of this compound be validated?

Analytical methods include:

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases to resolve enantiomers.
  • Optical rotation : Compare measured [α]D values with literature data for the (S)-enantiomer .
  • NMR with chiral shift reagents : Europium-based reagents induce splitting of signals for enantiomeric discrimination .

Q. What are the critical stability considerations for storing this compound?

  • Storage conditions : Store at 0–6°C in airtight, light-protected containers to prevent oxidation or racemization .
  • Handling precautions : Use inert atmospheres (N₂/Ar) during reactions to avoid moisture-sensitive degradation .

Advanced Research Questions

Q. How can molecular docking studies predict the biological interactions of this compound?

  • Software : AutoDock Vina is recommended for docking simulations due to its speed and accuracy in binding mode prediction .
  • Protocol :
    • Prepare the ligand (S)-enantiomer and target protein (e.g., enzyme active sites from PDB).
    • Define grid maps covering the binding pocket.
    • Run multithreaded docking simulations and cluster results for statistical robustness .
  • Validation : Compare computed binding affinities with experimental IC₅₀ values from enzyme inhibition assays .

Q. What strategies address conflicting spectroscopic data in structural elucidation?

  • Multi-technique approach : Combine ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography (if single crystals are obtainable) .
  • Density Functional Theory (DFT) : Calculate theoretical NMR shifts and optimize geometry to match experimental data .
  • Contingency for fluorinated analogs : Account for fluorine’s electronegativity-induced shifts in NMR spectra .

Q. How does fluorination at the 3,5-positions influence the compound’s reactivity in derivatization?

  • Electronic effects : The electron-withdrawing fluorine atoms activate the phenyl ring for nucleophilic aromatic substitution (e.g., with amines or thiols) .
  • Steric considerations : 3,5-Difluoro substitution directs regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Case study : Esterification of the hydroxyl group with activated acyl chlorides proceeds efficiently under mild conditions (0–25°C) .

Q. What computational models predict the compound’s pharmacokinetic properties?

  • ADMET prediction : Use tools like SwissADME or ADMETLab to estimate solubility, logP, and cytochrome P450 interactions.
  • Key parameters :
    • logP : ~2.1 (predicted for similar difluorophenyl ethanol derivatives) .
    • Metabolic stability : Fluorine atoms reduce oxidative metabolism in liver microsomes .

Methodological Challenges & Solutions

Q. How to resolve discrepancies in reported physical properties (e.g., boiling point)?

  • Data reconciliation : Cross-reference experimental measurements (e.g., boiling point: 199.5±25°C at 760 mmHg ) with computational predictions (e.g., EPI Suite).
  • Standardization : Use calibrated equipment (e.g., differential scanning calorimetry for melting point) and report conditions (pressure, purity) .

Q. What in vitro assays evaluate the compound’s potential as an enzyme inhibitor?

  • Enzyme selection : Target enzymes with structural homology to salicylic acid-binding proteins (e.g., cyclooxygenase-2) .
  • Assay design :
    • Kinetic assays : Monitor substrate conversion inhibition via UV-Vis spectroscopy.
    • IC₅₀ determination : Use dose-response curves with purified enzymes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.